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Abstract
2-(4-benzyl-1-piperazinyl)ethanamine, also known by its CAS Number 4553-21-3 and as

BZPEA, is a piperazine derivative with a molecular structure that suggests potential interactions

with biological systems, particularly the central nervous system (CNS). This technical guide

provides a comprehensive overview of the available scientific and technical information

regarding this compound. While specific research on 2-(4-benzyl-1-piperazinyl)ethanamine is

limited, this document consolidates its known properties, proposes a putative synthesis

pathway based on related compounds, and explores its potential pharmacology with a focus on

its likely interaction with sigma receptors. This guide aims to serve as a foundational resource

for researchers and professionals in drug development interested in the therapeutic potential

and further investigation of this and related molecules.

Chemical and Physical Properties
2-(4-benzyl-1-piperazinyl)ethanamine is an organic compound featuring a piperazine ring

functionalized with both a benzyl group and an aminoethyl side chain. These structural motifs

are common in a variety of pharmacologically active molecules, suggesting a potential for

biological activity. The primary amino group and the tertiary amines within the piperazine ring

can act as hydrogen bond acceptors, while the primary amine can also be a hydrogen bond

donor. The benzyl group imparts a degree of lipophilicity to the molecule.
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Table 1: Physicochemical Properties of 2-(4-benzyl-1-piperazinyl)ethanamine

Property Value Source

IUPAC Name
2-(4-benzyl-1-

piperazinyl)ethanamine
Sigma-Aldrich

CAS Number 4553-21-3 Sigma-Aldrich

Molecular Formula C₁₃H₂₁N₃ Biosynth[1]

Molecular Weight 219.33 g/mol Biosynth[1]

Appearance Oil Sigma-Aldrich

Boiling Point 118 °C Biosynth[1]

SMILES
NCCN1CCN(CC2=CC=CC=C

2)CC1
Biosynth[1]

InChI Key
CXEJMFLWEVKOGS-

UHFFFAOYSA-N
Sigma-Aldrich

Synthesis and Manufacturing
A detailed, peer-reviewed synthesis protocol specifically for 2-(4-benzyl-1-

piperazinyl)ethanamine is not readily available in the scientific literature. However, a plausible

synthetic route can be inferred from standard organic chemistry principles and published

methods for analogous compounds. A common approach would involve the alkylation of N-

benzylpiperazine with a protected 2-aminoethyl halide, followed by deprotection.

Proposed Synthetic Pathway
A likely two-step synthesis would proceed as follows:

N-Alkylation of N-benzylpiperazine: N-benzylpiperazine is reacted with a 2-haloethanamine

derivative where the primary amine is protected, for instance, with a phthalimide group (N-(2-

bromoethyl)phthalimide). This reaction is typically carried out in the presence of a non-

nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent

like acetonitrile or dimethylformamide (DMF).
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Deprotection: The resulting N-protected intermediate is then deprotected to yield the final

primary amine. In the case of a phthalimide protecting group, this is commonly achieved by

hydrazinolysis using hydrazine hydrate in a solvent such as ethanol.

Proposed Synthesis of 2-(4-benzyl-1-piperazinyl)ethanamine

Step 1: N-Alkylation

Step 2: Deprotection

N-benzylpiperazine

2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione

K2CO3, Acetonitrile

N-(2-bromoethyl)phthalimide

2-(4-benzyl-1-piperazinyl)ethanamine

Hydrazine hydrate, Ethanol

Click to download full resolution via product page

A plausible two-step synthesis for the target compound.

Example Experimental Protocol (Adapted from a related
synthesis)
The following protocol is for the synthesis of a structurally related ketone, 2-(4-benzyl-1-

piperazinyl)-1-(3,4-dimethoxyphenyl)-1-ethanone, and is provided as an illustrative example of

the reaction conditions that could be adapted for the synthesis of the target compound.

Materials:
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2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone

1-benzylpiperazine

Sodium carbonate

Acetonitrile

Water

Chloroform

Silica gel

Ethyl acetate

Hexane

Procedure:

A suspension of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (32.03 g) and 1-

benzylpiperazine (24 ml) in acetonitrile (90 ml) is prepared in a suitable reaction vessel.

To this stirring suspension, a solution of sodium carbonate (18.84 g) in water (41.4 ml) is

added at 0-5 °C.

The reaction mixture is stirred at room temperature for 2.5 hours.

The solvent is removed by evaporation under reduced pressure.

The residue is dissolved in a mixture of water and chloroform.

The chloroform layer is separated, dried over an anhydrous drying agent (e.g., sodium

sulfate), and evaporated to yield the crude product.

Purification is achieved by column chromatography on silica gel, eluting with a gradient of

ethyl acetate in hexane (e.g., 60:1 to 100:1) to afford the pure product.[2]
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Pharmacological Profile
While direct pharmacological studies on 2-(4-benzyl-1-piperazinyl)ethanamine are scarce in

published literature, its structural components are present in numerous centrally active agents.

Commercial suppliers suggest that it may exhibit pharmacological activity, potentially

modulating neurotransmitter systems, with a noted affinity for the sigma-1 receptor.[1][3]

Potential Interaction with Sigma Receptors
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic

reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including

the modulation of ion channels, G-protein coupled receptor signaling, and cellular survival

pathways. Ligands of the sigma-1 receptor are being investigated for a variety of neurological

and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative

diseases.

Several studies on benzylpiperazine and benzylpiperidine derivatives have demonstrated high

affinity for sigma receptors. For instance, a series of benzylpiperazine derivatives were

developed as potent sigma-1 receptor ligands with in vivo antinociceptive effects.[4] Although

2-(4-benzyl-1-piperazinyl)ethanamine is structurally simpler, its core benzylpiperazine moiety

suggests it may share some affinity for this target.

Table 2: Sigma Receptor Binding Affinities of Related Benzylpiperazine Derivatives
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Compound Ki σ₁ (nM) Ki σ₂ (nM)
Selectivity (Ki
σ₂/Ki σ₁)

Source

Compound 15* 1.6 1418 886 [4]

Compound 24** Not specified Not specified 423 [4]

Haloperidol

(reference)
Not specified Not specified

Lower than test

compounds
[4]

2-{[2-(1-

benzylpiperidin-

4-

yl)ethyl]amino}-6-

[methyl(prop-2-

yn-1-

yl)amino]pyridine

-3,5-dicarbonitrile

1.45 >420 ~290 [5]

*Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one.

**Compound 24 is 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-

one.

The data in Table 2, while not directly applicable to 2-(4-benzyl-1-piperazinyl)ethanamine,

indicate that the benzylpiperazine scaffold is a viable pharmacophore for achieving high-affinity

sigma-1 receptor binding. Further radioligand binding assays are required to determine the

specific affinity and selectivity of the title compound.

Potential Signaling Pathways
Modulation of the sigma-1 receptor can influence several downstream signaling pathways. As a

chaperone protein, it can interact with and modulate the function of various other proteins,

including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and G-protein

coupled receptors.
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Potential Signaling Pathways Modulated by Sigma-1 Receptor Ligands

2-(4-benzyl-1-piperazinyl)ethanamine

Sigma-1 Receptor

Binds to

Ion Channels
(e.g., NMDA-R, K+ channels)

Modulates

GPCRs

Modulates

Cellular Processes
(Neuronal excitability, Synaptic plasticity, Cell survival)

Affects Affects

Click to download full resolution via product page

Generalized signaling pathways of sigma-1 receptor ligands.

Other Potential CNS Activities
The broader class of piperazine derivatives has been explored for a multitude of CNS targets.

Mono N-aryl piperazine derivatives have been identified as GABA-A receptor blockers.[6]

Additionally, various substituted piperazines have been synthesized and tested for activity at

dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors.[7][8][9] The simple structure of 2-(4-

benzyl-1-piperazinyl)ethanamine makes it a potential precursor or fragment for more complex

molecules targeting these receptors.
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It is also important to note that N-benzylpiperazine (BZP), a structurally related compound

lacking the aminoethyl group, is a known psychoactive substance that elevates extracellular

dopamine and serotonin levels.[10] Studies on BZP have indicated potential for neurotoxicity,

including the induction of oxidative stress and apoptosis in neuronal cell lines.[10][11] While 2-

(4-benzyl-1-piperazinyl)ethanamine is a distinct chemical entity, the potential for similar

neurotoxic effects should be considered in any future investigations.

Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of 2-(4-benzyl-1-

piperazinyl)ethanamine are not available. However, standard assays used for related

compounds can be adapted.

Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 2-(4-benzyl-1-piperazinyl)ethanamine for

sigma-1 and sigma-2 receptors.

Methodology (adapted from[4]):

Tissue Preparation: A membrane preparation from a suitable source expressing sigma

receptors (e.g., guinea pig brain or transfected cell lines) is used.

Radioligand: For sigma-1 receptors, [³H]-pentazocine is a common radioligand. For sigma-2

receptors, [³H]-DTG (1,3-di-o-tolylguanidine) is used in the presence of a high concentration

of a selective sigma-1 ligand to mask the sigma-1 sites.

Assay: The membrane preparation is incubated with the radioligand and varying

concentrations of the test compound (2-(4-benzyl-1-piperazinyl)ethanamine).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.
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Workflow for Sigma Receptor Binding Assay

Start

Prepare receptor membrane
and assay components

Incubate membrane with radioligand
and test compound

Separate bound and free radioligand
via rapid filtration

Quantify radioactivity
by scintillation counting

Calculate IC50 and Ki values

End
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A standard workflow for radioligand binding assays.
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Conclusion and Future Directions
2-(4-benzyl-1-piperazinyl)ethanamine is a chemical entity with a structural profile that suggests

potential as a CNS-active agent. The presence of the benzylpiperazine moiety points towards a

likely interaction with sigma receptors, a target of significant interest for the treatment of various

neurological and psychiatric disorders. However, the current body of scientific literature lacks

specific data on the synthesis, pharmacology, and toxicology of this particular compound.

Future research should focus on:

Development of a robust and scalable synthetic protocol.

Comprehensive in vitro pharmacological profiling, including radioligand binding assays for

sigma-1 and sigma-2 receptors, as well as a broader panel of CNS targets (e.g., dopamine,

serotonin, and GABA receptors).

Functional assays to determine whether the compound acts as an agonist, antagonist, or

modulator at its primary targets.

In vivo studies in animal models of CNS disorders (e.g., pain, depression) to assess efficacy

and pharmacokinetic properties.

Toxicological evaluation, including assessment of potential neurotoxicity, drawing

comparisons to related compounds like N-benzylpiperazine.

This technical guide serves as a starting point for such investigations, providing the

foundational knowledge required to explore the therapeutic potential of 2-(4-benzyl-1-

piperazinyl)ethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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